NOD2 Inhibitory Potency: 2.2-Fold Gain Over the NOD1-Selective Probe ML146
This compound inhibits NOD2-mediated NF-κB activation with an IC₅₀ of 5.79 µM (5,790 nM), as determined in the PubChem confirmatory dose-response assay AID 2001 [1]. In comparison, the well-characterized NOD1-selective purine-2,6-dione probe ML146 (CID 5310346) exhibits a NOD2 IC₅₀ of 12.7 µM under comparable assay conditions [2]. The target compound thus provides approximately 2.2-fold greater NOD2 inhibitory potency than ML146. For researchers studying NOD2-dependent inflammatory pathways—including those implicated in Crohn's disease, Blau syndrome, and early-onset sarcoidosis—this potency advantage translates to a lower compound concentration requirement to achieve equivalent target engagement in NOD2-overexpressing cellular models.
| Evidence Dimension | NOD2-mediated NF-κB inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.79 µM (5,790 nM) [CID 3097626] |
| Comparator Or Baseline | ML146 (CID 5310346): IC₅₀ = 12.7 µM (12,700 nM) |
| Quantified Difference | 2.2-fold stronger NOD2 inhibition (5.79 vs. 12.7 µM) |
| Conditions | HEK293T cells expressing NOD2 and NF-κB-driven luciferase reporter; confirmatory dose-response (PubChem AID 2001 and AID 2466, respectively). Both assays performed at Sanford-Burnham Center for Chemical Genomics. |
Why This Matters
Procurement of this compound rather than ML146 enables NOD2-focused studies at lower working concentrations, reducing solvent (DMSO) burden and potential off-target effects in cellular assays.
- [1] BindingDB Entry for BDBM54230: NOD2 IC₅₀ = 5.79E+3 nM. Data Source: Sanford-Burnham Center for Chemical Genomics, PubChem BioAssay AID 2001. View Source
- [2] Magnuson G et al. Table 4: SAR Analysis for NOD1 Selective Xanthine Scaffold. ML146 NOD2 IC₅₀ = 12.7 ± 3.4 µM (n=6). Probe Reports from the NIH Molecular Libraries Program, 2010. View Source
